Physicochemical Property Differentiation Versus Leflunomide (SU101): logP, TPSA and Hydrogen‑Bond Profile
Compared with the clinical candidate leflunomide (SU101, N‑[4‑(trifluoromethyl)phenyl]‑5‑methylisoxazole‑4‑carboxamide), the target compound replaces the 4‑trifluoromethylphenyl group with a 3‑chlorophenyl‑2‑methoxypropyl moiety, resulting in a lower computed logP, a higher topological polar surface area (TPSA) and an additional hydrogen‑bond acceptor [1] . These differences predict enhanced aqueous solubility and reduced passive membrane permeability, which may contribute to differential tissue distribution and pharmacokinetics in vivo.
| Evidence Dimension | Physicochemical property comparison (logP, TPSA, H‑bond acceptors) |
|---|---|
| Target Compound Data | logP = 2.8; TPSA = 71.4 Ų; H‑bond acceptors = 5 |
| Comparator Or Baseline | Leflunomide (SU101): logP = 3.3; TPSA = 55.1 Ų; H‑bond acceptors = 4 |
| Quantified Difference | ΔlogP = –0.5; ΔTPSA = +16.3 Ų; ΔH‑bond acceptors = +1 |
| Conditions | Calculated using SwissADME (target compound) and chem960.com (leflunomide experimental logP/PSA). |
Why This Matters
These physico‑chemical differences can directly influence solubility, passive permeability and off‑target promiscuity, guiding the choice of compound for specific assay conditions or in vivo studies.
- [1] SwissADME: Calculated properties for N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methyl-1,2-oxazole-4-carboxamide. Swiss Institute of Bioinformatics. http://www.swissadme.ch/ (accessed 2026-04-29). View Source
